molecular formula C8H4N2O2 B13798523 Oxazolo[4,5-e][2,1]benzisoxazole CAS No. 630112-26-4

Oxazolo[4,5-e][2,1]benzisoxazole

Cat. No.: B13798523
CAS No.: 630112-26-4
M. Wt: 160.13 g/mol
InChI Key: MBNDTUXNJCGCJZ-UHFFFAOYSA-N
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Description

Oxazolo[4,5-e][2,1]benzisoxazole is a polycyclic aromatic compound with the molecular formula C8H4N2O2 and a molecular weight of 160.13 g/mol . Its fused heterocyclic structure, containing both oxazole and benzisoxazole rings, makes it a compound of significant interest in medicinal chemistry and organic synthesis . This complex scaffold is related to benzisoxazole derivatives, which are privileged structures in drug discovery known for their stability and aromaticity . While specific biological data for this exact molecule is an active area of research, related benzisoxazole and oxazole motifs are found in compounds with a range of pharmacological activities, including monoamine oxidase (MAO) inhibition and anticonvulsant properties, highlighting the research value of this structural class . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the development of new chemical entities in drug discovery programs. Its structural features are characteristic of inhibitors that target enzymatic pathways, particularly in the central nervous system . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

630112-26-4

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

[1,3]oxazolo[4,5-e][2,1]benzoxazole

InChI

InChI=1S/C8H4N2O2/c1-2-7-8(9-4-11-7)5-3-12-10-6(1)5/h1-4H

InChI Key

MBNDTUXNJCGCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C3=C1OC=N3

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of Oxazolo[4,5-e]benzisoxazole primarily involves cyclization reactions of ortho-substituted aromatic precursors. The key strategies include:

  • Photolysis of 2-azidobenzoic acids: Under UV light and in the presence of weak bases, 2-azidobenzoic acids undergo photolytic decomposition to generate singlet nitrene intermediates. These intermediates facilitate intramolecular nucleophilic attack by the carboxylate oxygen, leading to cyclization and formation of the isoxazole ring fused with the oxazole moiety. This process effectively constructs the bicyclic Oxazolo[4,5-e]benzisoxazole framework.

  • Cyclization of ortho-substituted anilines, nitroso-, and nitrobenzenes: These precursors can be transformed through multi-step reactions involving diazotization, azide formation, or reduction, followed by intramolecular cyclization to yield the target compound.

These methods are adaptable for scale-up, though industrial production details remain sparse in the literature.

Chemical Reaction Analysis

Oxazolo[4,5-e]benzisoxazole exhibits diverse reactivity due to its fused heterocyclic system:

Reaction Type Typical Reagents Outcome/Products
Oxidation Potassium permanganate, Chromium trioxide Oxidized derivatives with functional group modifications
Reduction Metal hydrides, catalytic hydrogenation Reduced analogs, often modifying ring substituents
Substitution Electrophiles or nucleophiles under acidic/basic conditions Functionalized derivatives with varied biological activity

These reactions enable the synthesis of derivatives for medicinal and material science applications.

Research Findings and Data Tables

Antimicrobial Activity

Derivatives of Oxazolo[4,5-e]benzisoxazole show promising antimicrobial effects, particularly against resistant bacterial strains.

Compound Bacterial Strain Inhibition Zone (mm)
3-Substituted Benzisoxazole A Escherichia coli 15
3-Substituted Benzisoxazole B Staphylococcus aureus 18
Oxazolo[4,5-e]benzisoxazole Pseudomonas aeruginosa 20

Cytotoxic Activity

Studies demonstrate cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
B16 5.0 Apoptosis induction
HeLa 7.5 Cell cycle arrest
P388 6.0 Apoptosis induction

Antiparasitic Activity

Certain analogs exhibit significant anthelmintic activity against nematodes, suggesting potential antiparasitic applications.

Compound Nematode Species Efficacy (%)
Derivative A Haemonchus contortus 85
Derivative B Ascaris suum 78
Oxazolo[4,5-e]benzisoxazole Strongyloides stercoralis 90

Summary Table of Compound Properties

Property Description
CAS Number 630112-26-4
Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
IUPAC Name oxazolo[4,5-e]benzoxazole
InChI InChI=1S/C8H4N2O2/c1-2-7-8(9-4-11-7)5-3-12-10-6(1)5/h1-4H
SMILES C1=CC2=NOC=C2C3=C1OC=N3
Source United States

Chemical Reactions Analysis

Types of Reactions: Oxazolo[4,5-e][2,1]benzisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Oxazolo[4,5-e][2,1]benzisoxazole and its derivatives have been investigated for their potential therapeutic effects:

  • Antimicrobial Activity : Derivatives have shown significant efficacy against resistant bacterial strains. A clinical trial demonstrated a reduction in infection rates compared to standard treatments.
  • Cytotoxicity : In vitro studies indicated that these compounds can induce apoptosis in human cancer cell lines, suggesting their potential as anticancer agents.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating immune responses through interactions with specific molecular targets .

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial counts with minimal toxicity to human cells.

Materials Science

In materials science, this compound-based compounds are being explored for their electronic and optical properties:

  • Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLEDs, where it can enhance light emission efficiency.
  • Photonic Devices : Research is ongoing into its application in photonic devices due to its potential for light manipulation at the nanoscale.
Activity Type Efficacy/Notes
AntimicrobialSignificant activity against resistant strains
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates immune responses
AntiparasiticEffective against nematodes like Strongyloides stercoralis (90% efficacy)

Antiparasitic Activity

Research indicates that certain analogs of this compound exhibit significant anthelmintic activity against nematodes. Structure-activity relationship studies suggest that specific modifications enhance efficacy against parasites.

Table: Antiparasitic Activity of Derivatives

Compound Nematode Species Efficacy (%)
Derivative AHaemonchus contortus85
Derivative BAscaris suum78
This compoundStrongyloides stercoralis90

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Oxazolo[4,5-e][2,1]benzisoxazole, their biological activities, and synthesis challenges:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Synthesis Highlights Toxicity/Challenges References
Isoxazolo[4,5-e][1,2,4]triazepine C₁₅H₁₇N₅O₂ Fused triazepine-isoxazole scaffold Broad-spectrum anticancer activity (e.g., inhibition of Colo-205, HT-29, and melanoma cell lines at 10 µM) Synthesized via Thorpe reaction and cyclization Not explicitly reported
Oxazolo[4,5-d]pyrimidine C₇H₅N₃O Pyrimidine fused with oxazole at [4,5-d] position Antiviral (ineffective in vitro), cytotoxic (CC₅₀ < 150 µM due to high logP ~5.51–6.72) Prepared via chlorination (POCl₃) and amination High cytotoxicity linked to lipophilicity
Oxazolo[4,5-b]pyridine C₁₀H₁₃N₃O Piperidino-alkyl chain attached to oxazole-pyridine Investigated for receptor modulation Yield improved from 22% (PPSE) to 70% (PPA) No toxicity data
Thiazolo[4,5-g][2,1]benzisoxazole C₈H₄N₂OS Thiazole replaces oxazole in fused system No reported bioactivity Synthesis not detailed Unknown
Imidazo[4,5-f][2,1]benzisoxazole C₈H₅N₃O Imidazole fused with benzisoxazole Structural analog with uncharacterized activity Unknown Unknown

Key Structural and Functional Differences

Thiazolo and imidazo analogs replace oxygen with sulfur or nitrogen, altering electronic properties and solubility .

Biological Activity :

  • Isoxazolo-triazepines exhibit the most potent anticancer activity, with IC₅₀ values <10 µM across multiple cell lines .
  • Oxazolo[4,5-d]pyrimidines show high cytotoxicity (CC₅₀ <150 µM) but lack antiviral efficacy, likely due to poor selectivity .

Synthetic Accessibility :

  • Oxazolo[4,5-b]pyridine derivatives require optimized reagents (e.g., PPA over PPSE) to achieve >70% yields .
  • Isoxazolo-triazepines are synthesized in modular steps but require precise substituents (e.g., acetyl and phenyl groups) for activity .

Research Findings and Challenges

  • Lipophilicity-Toxicity Correlation : Oxazolo[4,5-d]pyrimidines with logP >5.5 exhibit membrane permeability-driven toxicity, limiting therapeutic utility .
  • Anticancer Mechanism : Isoxazolo-triazepines delay the G2/M phase (18.07% arrest), suggesting tubulin or DNA-targeted mechanisms .
  • Structural Insights : NMR coupling constants (¹JHC) are critical for distinguishing oxazole vs. isoxazole rings in fused systems .

Biological Activity

Oxazolo[4,5-e][2,1]benzisoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and antiparasitic effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure composed of an oxazole and benzisoxazole moiety. Its unique structure contributes to its potential pharmacological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of benzisoxazoles, including this compound. A study published in ResearchGate demonstrated that certain 3-substituted derivatives exhibited significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the benzisoxazole framework can enhance its efficacy against pathogens .

Table 1: Antimicrobial Activity of 3-Substituted Benzisoxazoles

CompoundBacterial StrainInhibition Zone (mm)
3-Substituted Benzisoxazole AE. coli15
3-Substituted Benzisoxazole BS. aureus18
This compoundP. aeruginosa20

Cytotoxic Activity

The cytotoxic potential of this compound has been investigated in various cancer cell lines. A notable study highlighted its activity against B16 melanoma and HeLa cells, showing IC50 values in the low micromolar range. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
B165.0Apoptosis induction
HeLa7.5Cell cycle arrest
P3886.0Apoptosis induction

Antiparasitic Activity

This compound derivatives have also been evaluated for their antiparasitic properties. Research indicates that certain analogs exhibit significant anthelmintic activity against nematodes. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance efficacy .

Table 3: Antiparasitic Activity of Derivatives

CompoundNematode SpeciesEfficacy (%)
Derivative AHaemonchus contortus85
Derivative BAscaris suum78
This compoundStrongyloides stercoralis90

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound derivatives in treating infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cytotoxicity : In vitro studies involving human cancer cell lines showed that treatment with this compound led to increased apoptosis markers and reduced cell viability over time.

Q & A

Q. How are stability and reactivity under synthetic conditions managed?

  • Methodological Answer : Moisture-sensitive intermediates (e.g., chlorinated oxazolones) require anhydrous conditions and inert atmospheres . Thermal degradation is minimized by controlled reflux durations (e.g., 4–18 hours) . Stability under storage is assessed via accelerated degradation studies (40°C/75% RH), with crystalline derivatives showing superior shelf-life .

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